6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid
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Overview
Description
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with dimethyl and methoxy groups, connected to a hexanoic acid chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps like purification through recrystallization or distillation to achieve the desired product quality. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid exerts its effects involves interactions with specific molecular targets. The ketone and carboxylic acid functional groups can participate in hydrogen bonding and other interactions with enzymes or receptors. These interactions can influence various biochemical pathways, potentially leading to observable biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-4-methoxyphenylboronic acid
- 3,4-Dimethoxyphenethylamine
- 1,4-Dimethylbenzene
Uniqueness
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10-8-12(9-11(2)15(10)19-3)13(16)6-4-5-7-14(17)18/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVBXODSXYCXGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645275 |
Source
|
Record name | 6-(4-Methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122004-99-3 |
Source
|
Record name | 6-(4-Methoxy-3,5-dimethylphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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